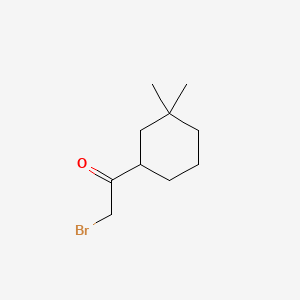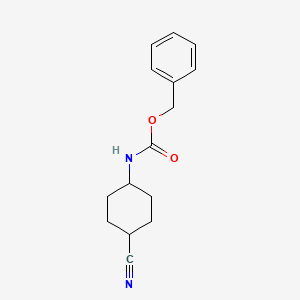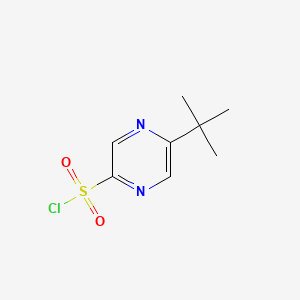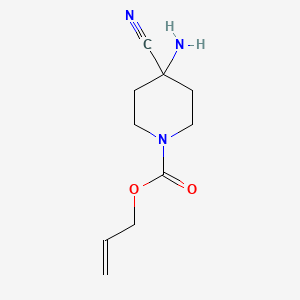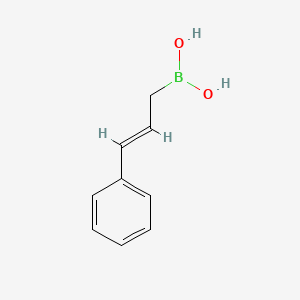
Cinnamylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamylboronic acid is an organoboron compound that features a cinnamyl group attached to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between cinnamyl halides and boronic acid derivatives. For example, the reaction of cinnamyl bromide with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cinnamyl alcohol or cinnamaldehyde.
Reduction: Reduction reactions can convert it into cinnamyl derivatives with different functional groups.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or copper catalysts are frequently employed in substitution reactions, with bases like potassium carbonate or cesium fluoride.
Major Products Formed
Oxidation: Cinnamyl alcohol, cinnamaldehyde.
Reduction: Various cinnamyl derivatives.
Substitution: Substituted cinnamyl compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cinnamylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of cinnamylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Allylboronic acid
- Vinylboronic acid
Uniqueness
Cinnamylboronic acid is unique due to its cinnamyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
Eigenschaften
Molekularformel |
C9H11BO2 |
|---|---|
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
[(E)-3-phenylprop-2-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |
InChI-Schlüssel |
LQXJHYLAKVFVCZ-QPJJXVBHSA-N |
Isomerische SMILES |
B(C/C=C/C1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(CC=CC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)

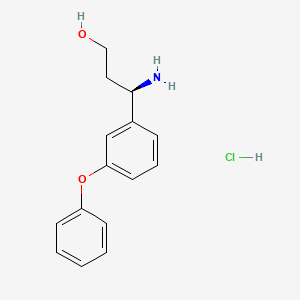
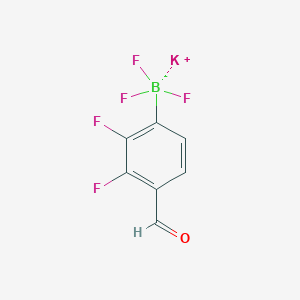
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
